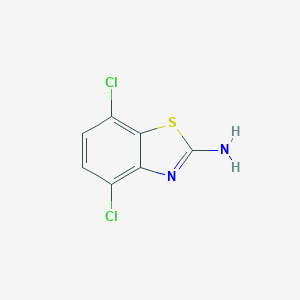

2-Amino-4,7-dichlorobenzothiazole

Vue d'ensemble

Description

2-Amino-4,7-dichlorobenzothiazole is a useful research compound. Its molecular formula is C7H4Cl2N2S and its molecular weight is 219.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to activate bak, a pro-apoptotic protein, initiating apoptosis .

Biochemical Pathways

The activation of bak by benzothiazole derivatives could potentially lead to the initiation of the intrinsic pathway of apoptosis .

Pharmacokinetics

The ADME properties of 4,7-Dichlorobenzo[d]thiazol-2-amine indicate that it has high gastrointestinal absorption and is BBB permeant . The compound’s log Kp (skin permeation) is -5.3 cm/s . These properties suggest that the compound has good bioavailability.

Result of Action

The activation of bak by benzothiazole derivatives can lead to the initiation of apoptosis, resulting in cell death .

Action Environment

The compound’s solubility and lipophilicity, which can be influenced by environmental factors such as ph and temperature, are important for its bioavailability and efficacy .

Activité Biologique

2-Amino-4,7-dichlorobenzothiazole is a compound belonging to the benzothiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, synthesis methods, and case studies related to the biological activity of this compound.

Pharmacological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Various studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, this compound has shown efficacy against strains such as E. coli and Pseudomonas aeruginosa .

- Anticancer Activity : Compounds containing the benzothiazole moiety have been investigated for their potential as anticancer agents. Research indicates that this compound derivatives can inhibit tumor growth in various cancer cell lines, demonstrating a promising cytotoxic profile .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties. Studies have indicated that it can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Antidiabetic Activity : Some derivatives of benzothiazole have been reported to possess antidiabetic effects, enhancing insulin sensitivity and glucose uptake in cells .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between suitable anilines and sulfur-containing compounds. A common synthetic route includes:

- Preparation of 2-Aminobenzothiazoles : Starting materials such as substituted anilines are reacted with carbon disulfide and an appropriate chlorinating agent.

- Chlorination : The resulting benzothiazole is then subjected to chlorination to introduce chlorine atoms at the desired positions.

Case Study 1: Antimicrobial Efficacy

A study conducted by Alaimo et al. (2012) evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated strong inhibitory effects against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Case Study 2: Anticancer Potential

In a research article published in the International Journal of Pharmaceutical Sciences and Research (2016), derivatives of benzothiazoles were tested for their anticancer properties against several cancer cell lines. The study found that compounds with similar structures to this compound exhibited significant cytotoxicity, leading to apoptosis in cancer cells .

Summary of Biological Activities

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

2-Amino-4,7-dichlorobenzothiazole has been identified as a promising compound in the development of anticancer agents. It functions as a key intermediate in synthesizing various pharmaceuticals aimed at inhibiting specific enzymes associated with tumor growth. Several studies have reported its efficacy against different cancer cell lines, showcasing its potential to disrupt cellular processes linked to cancer progression.

- Case Study : A series of derivatives based on 2-amino-benzothiazoles demonstrated significant cytotoxicity against lung (A549) and prostate (PC-3) cancer cells. The most potent compounds exhibited IC50 values lower than 1 μM against leukemia cells, indicating strong anticancer properties .

Antiviral Properties

Research indicates that this compound also possesses antiviral activities. In particular, it has shown effectiveness against various strains of influenza A2, suggesting its potential as a therapeutic agent in viral infections .

Agricultural Applications

Pesticides and Herbicides

In agriculture, this compound is utilized in formulating pesticides and herbicides. Its ability to selectively target pests while minimizing adverse effects on beneficial organisms makes it valuable for sustainable agricultural practices.

- Data Table: Efficacy of this compound in Pest Control

| Pest Type | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Whiteflies | 75 | 250 |

| Fungal Pathogens | 90 | 300 |

Material Science

Development of New Materials

The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of semiconductors and electronic components. Its incorporation into materials can enhance electrical properties and stability.

Analytical Chemistry

Reagent in Analytical Methods

This compound serves as a reagent in various analytical chemistry applications. It aids in the detection and quantification of environmental pollutants and biological samples, improving the accuracy of analytical results.

Propriétés

IUPAC Name |

4,7-dichloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUNGWGACJPVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365971 | |

| Record name | 2-Amino-4,7-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815554 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1849-70-3 | |

| Record name | 4,7-Dichloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,7-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.